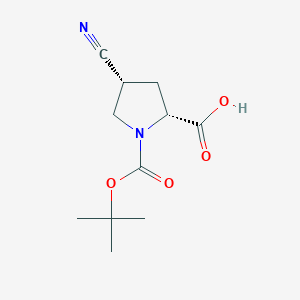

(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid

説明

(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position, a cyano (-CN) substituent at the C4 position, and a carboxylic acid (-COOH) at the C2 position. The (2R,4R) stereochemistry is critical for its applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules like protease inhibitors . The Boc group enhances solubility and stability during synthetic processes, while the cyano group contributes to electronic and steric properties, influencing reactivity and binding interactions .

特性

IUPAC Name |

(2R,4R)-4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4,6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVXQYMYEMUMKK-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564615 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-cyano-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-85-6 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-cyano-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Formation of the Pyrrolidine Core with Stereochemical Control

The pyrrolidine backbone is typically derived from chiral starting materials or via asymmetric synthesis. A common precursor is (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, which is commercially available or synthesized via enzymatic resolution or catalytic asymmetric hydrogenation. Alternatively, cyclization of γ-amino ketones or azides can yield the pyrrolidine ring with defined stereochemistry.

Example Protocol

-

Starting Material : (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid.

-

Protection : The secondary amine is protected with Boc using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base.

-

Oxidation : The 4-hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

Introduction of the Cyano Group at the 4-Position

The ketone intermediate undergoes cyanidation to introduce the cyano group. Two methods are prevalent:

-

Cyanohydrin Formation : Reaction with hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI₂), followed by dehydration.

-

Nucleophilic Substitution : Conversion of a 4-bromo or 4-tosylate intermediate to the nitrile using sodium cyanide (NaCN) or potassium cyanide (KCN) in dimethylformamide (DMF).

Optimized Conditions

Boc Protection of the Amine

Boc protection is critical to prevent unwanted side reactions during subsequent steps. The reaction is typically performed under mild conditions:

Procedure

-

Dissolve the pyrrolidine amine in DCM.

-

Add Boc₂O (1.2 equiv) and DIPEA (3.0 equiv).

-

Purify via flash chromatography (hexane/ethyl acetate).

Key Data

Carboxylic Acid Functionalization at the 2-Position

The carboxylic acid group is introduced via oxidation of a primary alcohol or hydrolysis of a nitrile. For preexisting carboxylates (e.g., proline derivatives), this step may be omitted.

Oxidation Protocol

-

Substrate : (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-Boc.

-

Reagent : KMnO₄ in acidic aqueous acetone (0°C to room temperature).

-

Workup : Neutralize with NaHSO₃, extract with ethyl acetate, and concentrate.

Optimization of Reaction Conditions

Solvent and Base Selection for Boc Protection

DCM and THF are preferred solvents due to their inertness and compatibility with Boc₂O. DIPEA outperforms triethylamine (TEA) in minimizing side reactions, as evidenced by higher yields (92% vs. 78%).

Cyanidation Efficiency

The use of phase-transfer catalysts (e.g., tetrabutylammonium iodide) in DMF improves reaction rates and yields by facilitating the solubility of inorganic cyanides.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HR-MS)

Challenges and Troubleshooting

Stereochemical Integrity

Racemization at the 2- and 4-positions can occur during harsh reaction conditions (e.g., strong acids or high temperatures). Mitigation strategies include:

Cyano Group Stability

The cyano group is susceptible to hydrolysis under acidic or basic conditions. Reactions involving aqueous workups should be performed at neutral pH.

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate for protease inhibitors and neuraminidase antagonists. For example, it is used in the synthesis of antiviral agents targeting influenza A by mimicking transition-state analogs .

化学反応の分析

Types of Reactions

(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

Hydrolysis: Carboxylic acids or amides.

Reduction: Primary amines.

Deprotection: Free amines.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 240.2557 g/mol

- CAS Number : 132622-85-6

- Structural Characteristics : The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a cyano group, which contributes to its reactivity and potential biological activity.

Synthesis of Anticoagulants

One of the prominent applications of (2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is its role as an intermediate in the synthesis of anticoagulants, particularly Eribaxaban, a direct factor Xa inhibitor. The compound's structure allows for modifications that enhance the pharmacological properties of the final product. Research indicates that derivatives synthesized from this acid exhibit high affinity for human factor Xa, making them effective in preventing venous thromboembolism (VTE) .

Development of Anticancer Agents

The compound has also been explored in the context of anticancer drug development. Studies have shown that certain derivatives can exhibit cytotoxic activity against various cancer cell lines. For instance, modifications to the pyrrolidine structure have led to compounds that demonstrate promising activity against breast cancer cells . The ability to modify the cyano and carboxylic acid groups opens avenues for creating targeted therapies.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the pyrrolidine ring.

- Introduction of the tert-butoxycarbonyl protecting group.

- Addition of the cyano group through nucleophilic substitution reactions.

These synthetic pathways are crucial for producing derivatives with enhanced biological activities.

Eribaxaban Synthesis

A detailed study on the synthesis of Eribaxaban highlights the use of this compound as a key intermediate. The research outlines how modifications to this compound lead to analogs with improved efficacy and safety profiles in clinical settings .

| Compound Name | Role | Key Findings |

|---|---|---|

| Eribaxaban | Anticoagulant | High affinity for factor Xa; effective in VTE prevention |

| Derivative A | Anticancer Agent | Significant cytotoxicity against MCF-7 cells |

Anticancer Derivatives

In another study focusing on anticancer agents derived from this compound, various derivatives were synthesized and tested for their cytotoxic effects on breast cancer cell lines (MCF-7). Some derivatives exhibited better activity than established chemotherapy agents, suggesting potential for further development into therapeutic agents .

作用機序

The mechanism by which (2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid exerts its effects depends on its application. In drug synthesis, it acts as a precursor that undergoes further chemical transformations to yield active compounds. These active compounds may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways.

類似化合物との比較

Table 1: Key Structural and Physical Properties

*Melting point reported for (2S,4S)-4-cyano isomer .

Key Observations:

- Electronic Effects: The cyano group (-CN) is strongly electron-withdrawing, altering the pyrrolidine ring’s electronic environment compared to methoxy (-OCH3) or fluoro (-F) substituents. This may enhance electrophilic reactivity or influence hydrogen-bonding capabilities .

- Hydrogen Bonding: The methoxy analog forms intermolecular O–H···O hydrogen bonds in its crystal structure , whereas the cyano group’s weaker hydrogen-bonding capacity may result in different packing arrangements or solubility profiles .

Key Findings:

- Pharmaceutical Utility: The methoxy analog is a direct precursor to Eribaxaban, a Factor Xa inhibitor, highlighting the importance of C4 substituents in biological activity . The cyano analog’s electron-withdrawing nature may modulate binding kinetics or metabolic stability compared to methoxy or fluoro derivatives.

- Synthetic Flexibility: Fluorinated analogs (e.g., ) are synthesized under mild conditions (e.g., POCl3 in pyridine), whereas cyano group introduction may require harsher reagents like cyanide salts or transition-metal catalysis .

生物活性

(2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid, commonly referred to as Boc-cyanopyrrolidine, is a compound of significant interest in medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals, notably direct Factor Xa inhibitors such as eribaxaban. This article explores its biological activity, synthesis methods, and potential therapeutic applications.

- Chemical Formula : C11H16N2O4

- Molecular Weight : 240.26 g/mol

- CAS Number : 132622-85-6

- SMILES Notation : N#C[C@@H]1CC@@HC(=O)O

The primary biological function of Boc-cyanopyrrolidine is its role as a precursor in the synthesis of direct Factor Xa inhibitors. These inhibitors are crucial in anticoagulant therapies, particularly for preventing venous thromboembolism (VTE) in patients undergoing surgeries like total knee replacement (TKR) .

Pharmacological Studies

Research indicates that Boc-cyanopyrrolidine derivatives exhibit high affinity for human Factor Xa, which is a key enzyme in the coagulation cascade. The inhibition of Factor Xa leads to decreased thrombin generation and fibrin formation, thus providing an effective anticoagulation mechanism .

Case Studies and Research Findings

- Eribaxaban Development :

- Synthesis and Derivative Exploration :

- Comparative Efficacy :

Data Tables

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| Boc-cyanopyrrolidine | 132622-85-6 | 240.26 g/mol | Factor Xa inhibitor precursor |

| Eribaxaban | 457789-10-3 | 460.54 g/mol | Direct Factor Xa inhibitor |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2R,4R)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid, and how can stereochemical purity be optimized?

- Methodological Answer : A common approach involves alkylation of a pyrrolidine precursor. For example, (2R,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid can be protected with a Boc group, followed by substitution of the hydroxyl group with a cyano moiety. Optimize reaction conditions by using NaH as a base and methyl iodide (CH₃I) in THF at controlled temperatures (≤278 K) to minimize racemization . Purification via recrystallization (e.g., methanol) enhances stereochemical purity.

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For instance, in related Boc-protected pyrrolidine derivatives, the (2R,4R) configuration was confirmed by comparing experimental data with the starting material’s known stereochemistry . Complementary techniques like NMR (e.g., NOE experiments) and optical rotation ([α]D) measurements further validate stereochemical integrity .

Q. What chromatographic techniques are effective for purifying this compound?

- Methodological Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is recommended for separating polar impurities. For non-polar byproducts, flash chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 ratio) achieves high purity. Recrystallization from methanol or ethanol is also effective for final polishing .

Q. How does the Boc group influence the compound’s stability during synthetic modifications?

- Methodological Answer : The tert-butoxycarbonyl (Boc) group protects the pyrrolidine nitrogen from undesired nucleophilic attacks or oxidation. It is stable under basic conditions but can be selectively removed with TFA or HCl in dioxane, enabling subsequent functionalization (e.g., coupling reactions) .

Advanced Research Questions

Q. How does the 4-cyano substitution affect the pyrrolidine ring’s conformation compared to methoxy or hydroxy analogs?

- Methodological Answer : X-ray studies of Boc-protected 4-methoxy-pyrrolidine-2-carboxylic acid reveal an envelope conformation with the C3 atom displaced from the plane. The steric and electronic effects of the cyano group may alter ring puckering or dihedral angles. Computational modeling (DFT or MD simulations) can predict conformational differences, which should be validated experimentally via crystallography .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from variations in reaction scales or purification methods. Systematic optimization of the alkylation step (e.g., using DBU instead of NaH) and real-time monitoring via LC-MS can improve reproducibility. Comparative studies using alternative cyanating agents (e.g., TMSCN with a fluoride source) may also enhance efficiency .

Q. How can computational tools predict the reactivity of the cyano group in downstream reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the cyano group’s electronic effects (e.g., electron-withdrawing nature) and predict its stability under acidic/basic conditions. Pairing these insights with experimental data (e.g., monitoring cyano hydrolysis via IR spectroscopy) ensures reliable reaction design .

Q. What role does this compound play in synthesizing protease inhibitors or PROTACs?

- Methodological Answer : The rigid pyrrolidine scaffold and Boc-protected amine make it a valuable intermediate for protease inhibitor backbones. For PROTACs, the carboxylic acid enables conjugation to E3 ligase ligands, while the cyano group can enhance target binding via dipole interactions. Case studies in FXa inhibitors (e.g., Eribaxaban intermediates) highlight its utility in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。